[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine
Description
This compound belongs to the pyrazolo-pyrimidine class, characterized by a fused bicyclic heteroaromatic core. The structure comprises:
- Pyrazolo[4,5-e]pyrimidine core: A nitrogen-rich scaffold with fused pyrazole and pyrimidine rings, differing from common analogs like pyrazolo[3,4-d]pyrimidine in ring fusion positions.
- [3-(Methylethoxy)propyl]amine side chain: A branched alkoxy-propylamine group at position 4, contributing to solubility and bioavailability.
Properties
Molecular Formula |
C17H20ClN5O |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN5O/c1-12(2)24-9-3-8-19-16-15-10-22-23(17(15)21-11-20-16)14-6-4-13(18)5-7-14/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,20,21) |
InChI Key |
GIESQZZLLCGXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine typically involves the following steps:
Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the substituents on the pyrazolo[4,5-e]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine is used as a building block for the synthesis of more complex molecules
Biology
This compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can be used to study the inhibition of specific enzymes involved in disease pathways, providing insights into the development of new therapeutic agents.
Medicine
In medicinal chemistry, [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially leading to therapeutic benefits in diseases like cancer.
Comparison with Similar Compounds
Structural Variations in Pyrazolo-Pyrimidine Derivatives
The target compound is distinguished by its pyrazolo[4,5-e]pyrimidine core, which contrasts with analogs like pyrazolo[3,4-d]pyrimidine () or pyrazolo[1,5-a]pyrimidine (). These differences in ring fusion influence electronic properties and steric interactions.
Key Observations :
Physicochemical Properties
- Molecular Weight : The target’s methylethoxypropylamine side chain suggests a higher molecular weight (~350–400 g/mol) compared to (303.75 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
